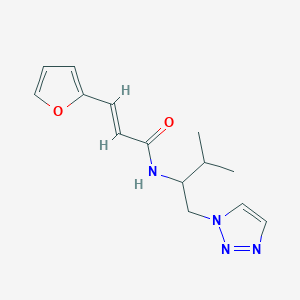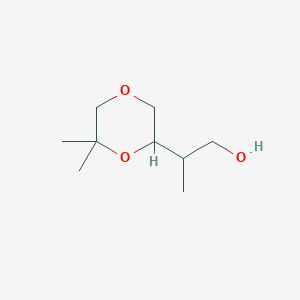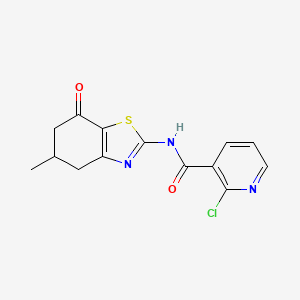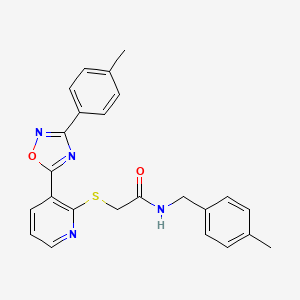
N-(4-methylbenzyl)-2-((3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylbenzyl)-2-((3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H22N4O2S and its molecular weight is 430.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
- Synthesis and Antibacterial Activity : The compound and its derivatives have been studied for their antibacterial activity. Specifically, various synthesized derivatives were screened for effectiveness against S. aureus, E. coli, P. vulgaris, and K. pneumoniae. The structural establishment was achieved through elemental and spectral analysis (Singh et al., 2010).
Antifungal and Apoptotic Effects
- Synthesis, Antifungal, and Apoptotic Effects : Studies have focused on the synthesis of triazole-oxadiazole compounds and their application in antifungal and apoptotic activities against various Candida species. The investigation included in vitro antifungal and apoptotic activity testing, confirming the apoptotic effect on Candida through Annexin V-PI with flow cytometry (Çavușoğlu et al., 2018).
Antimicrobial Activities
- Evaluation of Antimicrobial Activities : Synthesized derivatives of this compound were examined for their antimicrobial potential. The antimicrobial activity study revealed varied levels of effectiveness against different microbial species (Bayrak et al., 2009).
Synthesis and Characterization
- Synthesis and Characterization of Derivatives : The compound's derivatives have been synthesized and characterized, focusing on their potential biological activities. The synthesis processes and structural elucidations, including spectral and analytical data, form a significant part of this research area (El‐Sayed et al., 2008).
Anticancer Properties
- Synthesis and Anticancer Properties : Some studies have delved into the synthesis of derivatives and their evaluation for anticancer properties. This includes testing on various cancer cell lines and determining cytotoxicity levels (Vinayak et al., 2014).
Synthesis of New Derivatives
- Synthesis of New Derivatives for Antimicrobial Evaluation : New derivatives have been synthesized and evaluated for their antimicrobial activities. The focus has been on developing compounds with enhanced efficacy against specific microbial strains (Khalid et al., 2016).
Antiallergic Agents
- Development of Antiallergic Agents : Research has been conducted on synthesizing new derivatives as potential antiallergic agents. These studies aim to explore the efficacy of these compounds in inhibiting allergic reactions (Menciu et al., 1999).
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-16-5-9-18(10-6-16)14-26-21(29)15-31-24-20(4-3-13-25-24)23-27-22(28-30-23)19-11-7-17(2)8-12-19/h3-13H,14-15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKZKCDISXRTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
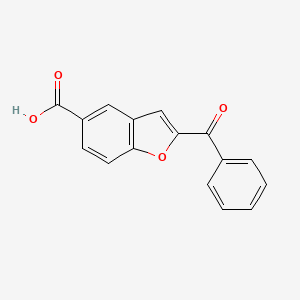
![3-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)benzoic acid](/img/structure/B2541727.png)
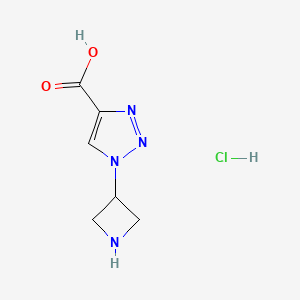
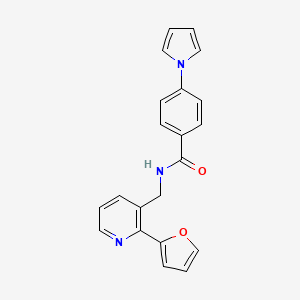
![(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2541730.png)

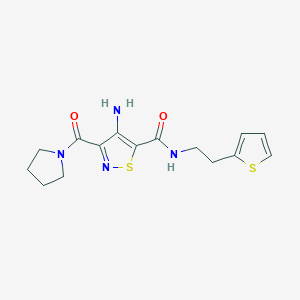
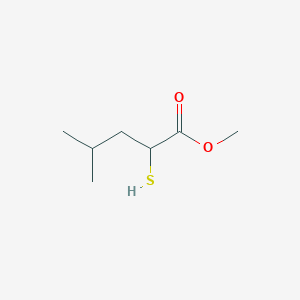
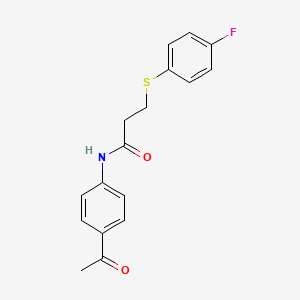

![3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2541739.png)
